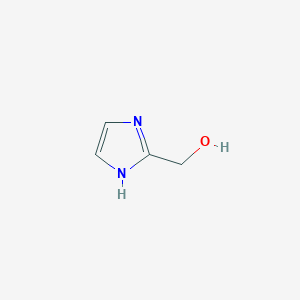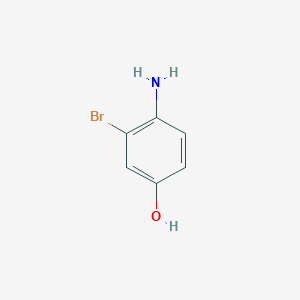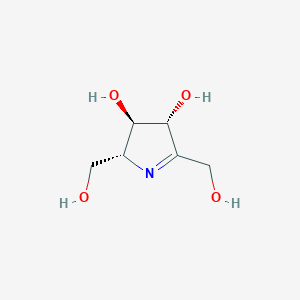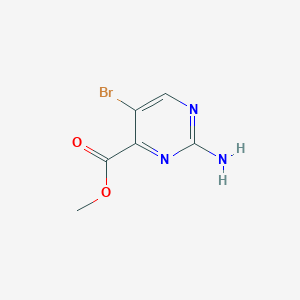
1H-Imidazol-2-ylmethanol
Overview
Description
1H-Imidazol-2-ylmethanol is a compound with the molecular formula C4H6N2O . It was first synthesized by Heinrich Debus in 1858 . The compound has a molecular weight of 98.10 g/mol and is also known by various synonyms such as 2-(Hydroxymethyl)imidazole, Imidazole-2-methanol, hydroxymethylimidazole, and 2-hydroxymethylimidazole .
Synthesis Analysis
The synthesis of imidazole derivatives, including this compound, has been a topic of interest in recent years . A general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing two nitrogen atoms. The InChI code for the compound is 1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) and the InChIKey is ZOMATQMEHRJKLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 388.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 25.2±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 74.8±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition : Imidazole derivatives, including 1H-imidazol-2-ylmethanol related compounds, have been studied for their effectiveness as corrosion inhibitors. These compounds exhibit strong inhibition properties for metals like mild steel in acidic environments. The adsorption of these molecules on metal surfaces plays a key role in their inhibitory action (Srivastava et al., 2017); (Prashanth et al., 2021).
Synthesis of Novel Compounds : Research has explored the synthesis of new imidazole derivatives, including those related to this compound. These studies focus on the development of methodologies for synthesizing these compounds efficiently (Kuhn & Kratz, 1993); (Lv et al., 2022).
Fluorescence Sensing and Biological Studies : Imidazole derivatives demonstrate potential in fluorescence sensing, particularly in detecting metal ions like aluminum in biological systems. These compounds have been explored for their selectivity and sensitivity in aqueous solutions (Shree et al., 2019); (Sinha et al., 2019).
Pharmaceutical Applications : Imidazole derivatives, including those structurally related to this compound, show promise in pharmaceutical applications due to their biological activities, such as antimicrobial and anticancer properties (Ramanathan, 2017).
Computational Studies and Theoretical Insights : Computational approaches have been used to understand the reactivity and properties of imidazole derivatives. This includes density functional theory (DFT) and molecular dynamics (MD) simulations to study molecular interactions and reactivity (Hossain et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-imidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMATQMEHRJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340729 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3724-26-3 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1H-Imidazol-2-ylmethanol?
A1: this compound is an organic compound containing both an imidazole ring and a hydroxymethyl group.
- Spectroscopic Data: Characterization commonly involves 1H and 13C NMR. For instance, the (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol derivative was characterized using 1H and 13C{1H} NMR, high-resolution mass spectroscopy, and elemental analysis [].
Q2: How does this compound and its derivatives act as ligands in metal complexes?
A2: this compound and its derivatives, such as tris(1-methyl-1H-imidazol-2-yl)methanol ((mim)3COH), can act as multidentate ligands, coordinating to metal ions through the nitrogen atoms of the imidazole rings and the oxygen atom of the hydroxyl group. [, , ] The specific coordination mode (bidentate or tridentate) depends on the metal ion, steric factors, and reaction conditions. []
Q3: What are some examples of metal complexes featuring this compound derivatives as ligands?
A3: * Iron Complexes: A variety of iron(II) and iron(III) complexes have been synthesized with (mim)3COH and related ligands. These include octahedral complexes like Fe((mim)3COH)22∙MeCN, which can rearrange to form chiral [Fe4O4]-cubane clusters. []* Other Metal Complexes: Copper(I), copper(II), and palladium(II) complexes have also been reported, showcasing the versatility of these ligands in coordinating to different metal centers. []
Q4: What are the potential applications of these metal complexes?
A4: The unique properties of metal complexes containing this compound derivatives open up various potential applications:
- Redox-Active Materials: [Fe4O4]-cubane clusters exhibit redox activity, making them potentially useful as electron shuttles in catalytic or energy storage applications. []
- Biomimetic Chemistry: These ligands can serve as precursors for synthesizing biomimetic chelating ligands, potentially mimicking the active sites of metalloenzymes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















